molecular formula C19H32BNO4 B1528035 Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine CAS No. 2096339-20-5

Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine

Cat. No.: B1528035
CAS No.: 2096339-20-5
M. Wt: 349.3 g/mol
InChI Key: AFZUICGXJWDQNH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a boronate ester group (4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl), a benzyl group (benzyl), and a bis(2-methoxy-ethyl) group . Boronate esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

Boronate esters, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are often used in Suzuki-Miyaura cross-coupling reactions . They can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Scientific Research Applications

Catalytic Applications

Rhodium-Catalyzed Asymmetric Hydrogenation

The development and application of rigid P-chiral phosphine ligands, including those with similar complex structures, have demonstrated their effectiveness in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. Such ligands have enabled the efficient preparation of chiral pharmaceutical ingredients, highlighting the role of complex organic compounds in facilitating asymmetric synthesis which is crucial for the development of enantioselective pharmaceuticals (Imamoto et al., 2012).

Polymerization Processes

Photopolymerization of Vinylcyclopropanes

Compounds with complex organic structures, such as Bis(4-methoxybenzoyl)diethylgermane, have been used to significantly enhance the photopolymerization reactivity of vinylcyclopropanes (VCPs), surpassing traditional photoinitiator systems. This showcases the potential of intricate molecules in improving polymerization processes, leading to materials with desirable mechanical properties and low shrinkage, which are critical for dental composites and other applications (Catel et al., 2016).

Synthesis of Complex Molecules

Synthesis of Stable Hypervalent Carbon Compounds

The synthesis and characterization of bis(p-fluorophenyl)methyl cation with a complex ligand structure have revealed new insights into the symmetrical and unsymmetrical structures of carbon compounds. This research provides a foundation for understanding the reactivity and stability of hypervalent carbon compounds, which are pivotal in designing new materials and catalysts (Akiba et al., 2005).

Oxidation Processes

Oxidation of Aromatic Alcohols

A bis(methoxypropyl) ether-promoted oxidation process has been developed for converting aromatic alcohols into carboxylic acids and ketones using atmospheric oxygen. This eco-friendly and practical method emphasizes the significance of complex ethers in facilitating oxidation reactions under metal- and base-free conditions, highlighting the potential for sustainable chemical processes (Liu et al., 2018).

Future Directions

Boronate esters are widely used in organic synthesis and the development of new reactions involving these compounds is an active area of research . They can also be used in the synthesis of intermediates for generating conjugated copolymers .

Properties

IUPAC Name

2-methoxy-N-(2-methoxyethyl)-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32BNO4/c1-18(2)19(3,4)25-20(24-18)17-9-7-16(8-10-17)15-21(11-13-22-5)12-14-23-6/h7-10H,11-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZUICGXJWDQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CCOC)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine
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Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine
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Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine
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Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine
Reactant of Route 5
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Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine
Reactant of Route 6
Reactant of Route 6
Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine

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